Cas no 2309462-39-1 (Furosemide Impurity 22)

Furosemide Impurity 22 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6762355-0.5g |
4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfobenzoic acid |
2309462-39-1 | 95.0% | 0.5g |
$2296.0 | 2025-03-13 | |
Enamine | EN300-6762355-10.0g |
4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfobenzoic acid |
2309462-39-1 | 95.0% | 10.0g |
$10285.0 | 2025-03-13 | |
Enamine | EN300-6762355-2.5g |
4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfobenzoic acid |
2309462-39-1 | 95.0% | 2.5g |
$4687.0 | 2025-03-13 | |
Enamine | EN300-6762355-1.0g |
4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfobenzoic acid |
2309462-39-1 | 95.0% | 1.0g |
$2391.0 | 2025-03-13 | |
Enamine | EN300-6762355-0.25g |
4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfobenzoic acid |
2309462-39-1 | 95.0% | 0.25g |
$2200.0 | 2025-03-13 | |
Enamine | EN300-6762355-0.05g |
4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfobenzoic acid |
2309462-39-1 | 95.0% | 0.05g |
$2009.0 | 2025-03-13 | |
Enamine | EN300-6762355-5.0g |
4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfobenzoic acid |
2309462-39-1 | 95.0% | 5.0g |
$6937.0 | 2025-03-13 | |
Enamine | EN300-6762355-0.1g |
4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfobenzoic acid |
2309462-39-1 | 95.0% | 0.1g |
$2104.0 | 2025-03-13 |
Furosemide Impurity 22 関連文献
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
8. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
Furosemide Impurity 22に関する追加情報
Chemical Profile of Furosemide Impurity 22 (CAS No: 2309462-39-1)
Furosemide Impurity 22, identified by the chemical identifier CAS No: 2309462-39-1, is a significant compound in the realm of pharmaceutical chemistry. This impurity, arising during the synthesis or degradation of furosemide, a widely used loop diuretic, has garnered attention due to its structural and pharmacological properties. Understanding its characteristics is crucial for ensuring the purity and efficacy of pharmaceutical formulations, particularly in the context of regulatory compliance and quality control.
The structural elucidation of Furosemide Impurity 22 reveals a complex molecular framework that distinguishes it from the parent compound. Its chemical composition and stereochemistry play pivotal roles in determining its interaction with biological targets. Recent advancements in spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), have enabled researchers to obtain high-resolution data, facilitating a deeper understanding of its molecular structure.
In the context of pharmaceutical development, impurities like Furosemide Impurity 22 must be meticulously monitored and controlled. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for impurity profiling in drug substances. These guidelines emphasize the importance of identifying, quantifying, and mitigating impurities to ensure patient safety and drug efficacy.
Recent studies have highlighted the pharmacokinetic behavior of Furosemide Impurity 22 in vivo. Research indicates that this impurity may exhibit distinct metabolic pathways compared to furosemide itself. This finding has implications for drug-drug interactions and potential side effects. Advanced computational modeling techniques, including molecular dynamics simulations and quantum mechanics calculations, are being employed to predict the behavior of Furosemide Impurity 22 within biological systems.
The synthesis of Furosemide Impurity 22 is another area of active research. Chemists are exploring novel synthetic routes that minimize the formation of this impurity while maximizing yield and purity. Catalytic processes and green chemistry principles are being integrated into these synthetic strategies to enhance efficiency and sustainability. For instance, transition metal-catalyzed reactions have shown promise in producing high-purity Furosemide Impurity 22 with minimal byproducts.
Quality control methodologies for Furosemide Impurity 22 are continuously evolving. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a cornerstone technique for detecting and quantifying trace amounts of this impurity in pharmaceutical samples. Additionally, innovative analytical methods such as supercritical fluid chromatography (SFC) are being explored for their potential to improve sensitivity and resolution.
The impact of Furosemide Impurity 22 on drug formulations extends beyond mere compliance with regulatory standards. It influences the overall stability and shelf life of pharmaceutical products. Researchers are investigating degradation pathways and stability-indicating assays to ensure that formulations remain effective over time. These studies often involve accelerated stability testing under various environmental conditions, including temperature, humidity, and light exposure.
Interdisciplinary collaboration is key to advancing knowledge about Furosemide Impurity 22. Chemists, pharmacologists, and bioinformaticians are working together to unravel its pharmacological profile. Genomic studies have begun to reveal potential associations between genetic variants and responses to this impurity, offering insights into personalized medicine approaches.
The role of Furosemide Impurity 22 in drug development extends to its potential use as a reference standard or internal standard in analytical methods. Its well-characterized properties make it a valuable tool for method validation and quality assurance processes. Furthermore, its study may provide insights into the mechanisms of action of related compounds, contributing to the broader field of medicinal chemistry.
Environmental considerations also play a role in the research surrounding Furosemide Impurity 22. Understanding its environmental fate and ecotoxicity is essential for assessing its impact on ecosystems. Biodegradation studies and ecotoxicological assays are being conducted to evaluate potential risks associated with its presence in wastewater or soil.
In conclusion, Furosemide Impurity 22 (CAS No: 2309462-39-1) represents a critical area of study within pharmaceutical chemistry. Its structural complexity, pharmacological interactions, synthetic pathways, and quality control challenges make it a subject of intense research interest. As methodologies evolve and interdisciplinary collaboration deepens, our understanding of this impurity will continue to expand, ultimately contributing to safer and more effective pharmaceutical therapies.
2309462-39-1 (Furosemide Impurity 22) 関連製品
- 1876760-07-4(N-propyl-1,3-dioxaindane-5-sulfonamide)
- 1388106-51-1((2R)-4,4-dimethylpentan-2-amine)
- 1226458-02-1(1-(4-chlorophenyl)-5-phenyl-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole)
- 4442-41-5(Diphenoxymethane)
- 78345-63-8(N-(Tetrahydro-2H-pyran-2-ylmethyl)-1-ethanamine)
- 28725-67-9(Poly[oxy-1,3-propanediyloxy(1,4-dioxo-1,4-butanediyl)])
- 1152965-48-4(2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol)
- 1503648-67-6(tert-butyl N-{2-amino-1-4-(2-methylpropyl)phenylethyl}carbamate)
- 2034429-52-0(5-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine)
- 857787-38-3(2-hydroxy-3,3-dimethylheptanoic acid)



